molecular formula C16H14N4O3 B2861867 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1286710-54-0

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2861867
CAS No.: 1286710-54-0
M. Wt: 310.313
InChI Key: FSEBORKMCSSQAE-UHFFFAOYSA-N
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery applications. It integrates two privileged heterocyclic structures—the 1,2,4-oxadiazole and the isoxazole—linked through an azetidine carboxamide bridge. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This motif is found in several commercially available drugs and is known to confer a wide range of biological activities, including potential as an anticancer, anti-inflammatory, or antiviral agent . The azetidine ring, a four-membered nitrogen heterocycle, contributes significant conformational rigidity and is increasingly utilized in modern drug design to explore novel chemical space and optimize interactions with biological targets. The 5-phenylisoxazole moiety is another prominent pharmacophore frequently associated with diverse biological activities. This molecular framework is of significant interest to researchers investigating new therapeutic agents for various diseases, as it provides a versatile platform for structure-activity relationship (SAR) studies and high-throughput screening. It is also a valuable tool compound for chemical biology, useful for probing protein-protein interactions or enzyme function. This product is intended for research and development purposes in a laboratory setting.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-10-17-15(23-18-10)12-8-20(9-12)16(21)13-7-14(22-19-13)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEBORKMCSSQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Synthesis of the azetidine ring: Azetidines can be synthesized via cyclization reactions involving amines and halogenated compounds.

    Construction of the isoxazole ring: Isoxazoles are often synthesized through 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes.

    Coupling reactions: The final step would involve coupling the different ring systems together using reagents like coupling agents (e.g., EDC, DCC) under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique ring structures.

    Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Material Science: Use in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds Identified in Evidence:

5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Structure: Methanone-linked pyrazole and thiophene/cyanoester groups. Comparison: Replaces azetidine with pyrazole and isoxazole with thiophene.

1,2,4-Oxadiazole Derivatives (e.g., 4a–k)

  • Structure : 3-Substituted 1,2,4-oxadiazoles synthesized via three-component cycloaddition.
  • Comparison : Shares the 1,2,4-oxadiazole core but lacks azetidine and isoxazole. The methyl group on the target’s oxadiazole may enhance lipophilicity compared to aryl-substituted analogs.

(S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone (Compound 14) Structure: Pyrrolidine-linked oxadiazole and dimethoxybenzyl groups. Comparison: Replaces azetidine with pyrrolidine (5-membered ring), reducing steric strain. The dimethoxybenzyl group may improve CNS penetration, as seen in its role as a dual orexin receptor antagonist.

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Molecular Formula Molecular Weight Key Features Notes
Target Compound C₁₆H₁₄N₄O₃* 310.31 Azetidine, 3-methyl-1,2,4-oxadiazole, 5-phenylisoxazole Hypothetical; unique rigidity
S556-0841 () C₁₈H₁₇N₃O₅ 355.35 Azetidine, 4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy, furan Higher MW due to methoxymethyl
Compound 14 () C₂₂H₂₅N₃O₄ 407.45 Pyrrolidine, 3-methyl-1,2,4-oxadiazole, dimethoxybenzyl 72% yield; orexin antagonist
5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles (4a–k) Varies ~250–350 1,2,4-oxadiazole with pyrimidinone substituents Synthesized via TMSCl/DMF cycloaddition

*Calculated based on structural inference.

Pharmacological and Physicochemical Properties

  • Azetidine vs.
  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The 1,2,4-isomer (target) is less common but offers superior metabolic stability over 1,3,4-oxadiazoles, which are prone to hydrolysis .
  • Isoxazole vs. Thiophene/Furan : The 5-phenylisoxazole in the target may enhance π-π stacking interactions compared to sulfur-containing analogs (e.g., ).

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that incorporates both an oxadiazole and an isoxazole moiety. This unique structural combination suggests potential for diverse biological activities. This article delves into the compound's biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Structural Overview

The compound's structure can be broken down into its key components:

  • Azetidine Ring : A four-membered saturated heterocyclic ring that contributes to the compound's reactivity and biological activity.
  • Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms, known for its pharmacological properties.
  • Isoxazole Moiety : A five-membered ring containing one nitrogen and one oxygen atom that enhances the compound's bioactivity.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole and isoxazole scaffolds exhibit significant antimicrobial properties. Studies have shown:

  • Broad-spectrum Activity : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives of oxadiazole have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
Compound TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
1,3,4-Oxadiazole DerivativesS. aureus8 µg/mL
Isoxazole DerivativesE. coli16 µg/mL

2. Anti-inflammatory Effects

Compounds with an oxadiazole core have been linked to anti-inflammatory activity. For example:

  • Mechanism of Action : The oxadiazole ring may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
  • Case Study : In a study by Dhumal et al. (2016), oxadiazole derivatives exhibited significant inhibition of inflammatory markers in vitro.

3. Anticancer Potential

The compound's structural features suggest potential anticancer activity:

  • Cell Line Studies : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines . The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival.
Cancer Cell LineCompound TestedEffect
HeLa (Cervical)Oxadiazole DerivativeInduced apoptosis
MCF7 (Breast)Isoxazole DerivativeInhibited proliferation

The biological activity of this compound likely involves:

  • Interaction with Enzymes : The oxadiazole moiety may act as a competitive inhibitor for enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption : The lipophilic nature of the isoxazole and azetidine rings can facilitate membrane penetration, leading to cell lysis.

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